molecular formula C25H24N2O6S2 B3001977 2-[(3aR)-3a-methyl-5-oxo-1-(phenylsulfonyl)octahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenesulfonate CAS No. 957029-95-7

2-[(3aR)-3a-methyl-5-oxo-1-(phenylsulfonyl)octahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenesulfonate

Cat. No.: B3001977
CAS No.: 957029-95-7
M. Wt: 512.6
InChI Key: FHXOUBYDJVUAFZ-ZZVXHFGESA-N
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Description

2-[(3aR)-3a-methyl-5-oxo-1-(phenylsulfonyl)octahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenesulfonate is a useful research compound. Its molecular formula is C25H24N2O6S2 and its molecular weight is 512.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Conjugate Addition and Cyclization : Padwa et al. (1996) explored the use of bis(phenylsulfonyl)diene in a tandem conjugate addition and anionic cyclization route, synthesizing bicyclo[3.3.0]octenes. This reaction demonstrated complete stereospecificity and involved multiple sequential conjugate additions followed by benzenesulfinate ion ejection, indicating the potential of the compound in synthesizing complex cyclic structures (Padwa, Murphree, Ni, & Watterson, 1996).

  • Alkaline Cleavage and Heterocyclic Product Formation : Lempert-Sre´ter and Lempert (1975) reported the conversion of certain methyl ketones and related compounds by ethanolic sodium hydroxide into various heterocyclic products, involving novel rearrangement and ring enlargement reactions. This highlights the molecule's role in forming diverse heterocyclic structures (Lempert-Sre´ter & Lempert, 1975).

  • Antimicrobial Applications : Alsaedi, Farghaly, and Shaaban (2019) synthesized pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety, which showed significant antimicrobial activities, surpassing those of reference drugs in some cases. This suggests potential applications of the compound in antimicrobial drug development (Alsaedi, Farghaly, & Shaaban, 2019).

Chemical Transformation and Reactivity

  • Synthesis of Pyrrole and Thiophene Derivatives : Elkholy (2008) conducted a study on the reactivity of diethyl 2-(1-phenyl-2-(phenylsulfonyl)ethylidene)malonate, leading to the formation of a range of heterocyclic sulfone systems. This study underscores the compound's versatility in synthesizing various sulfone-based heterocycles (Elkholy, 2008).

Other Applications

  • Electron-Beam-Induced Reactions : Yuasa et al. (2004) investigated the electron beam-induced reactions of arylsulfonic acid esters, showing the formation of Fries rearrangement products and oxidation products. This indicates the compound's potential in advanced synthesis techniques such as electron-beam-induced chemical reactions (Yuasa, Enomoto, Maekawa, Kato, Yamashita, & Yoshida, 2004).

Properties

IUPAC Name

[2-[(3aR)-1-(benzenesulfonyl)-3a-methyl-5-oxo-3,4,6,6a-tetrahydro-2H-pyrrolo[2,3-b]pyrrol-2-yl]phenyl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O6S2/c1-25-16-21(20-14-8-9-15-22(20)33-35(31,32)19-12-6-3-7-13-19)27(24(25)26-23(28)17-25)34(29,30)18-10-4-2-5-11-18/h2-15,21,24H,16-17H2,1H3,(H,26,28)/t21?,24?,25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXOUBYDJVUAFZ-ZZVXHFGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(N(C1NC(=O)C2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4OS(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC(N(C1NC(=O)C2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4OS(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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